molecular formula C13H11ClFN5 B1243044 Binucleine 2 CAS No. 220088-42-6

Binucleine 2

Cat. No.: B1243044
CAS No.: 220088-42-6
M. Wt: 291.71 g/mol
InChI Key: MNCYLHJHZOUDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Binucleine 2 is a chemical compound known for its role as a cytokinesis inhibitor. It is specifically an isoform-specific inhibitor of Drosophila Aurora B kinase, a key regulator of cell division. The compound has the empirical formula C13H11N5ClF and a molecular weight of 291.71 g/mol .

Biochemical Analysis

Biochemical Properties

Binucleine 2 plays a crucial role in biochemical reactions by specifically inhibiting the Aurora B kinase. This kinase is essential for the phosphorylation of Histone H3 on Serine 10 during mitosis. This compound inhibits this phosphorylation in Drosophila Kc167 cells at a concentration of 20 µM . It does not function as a general kinase inhibitor and does not inhibit Cdk-dependent entry into mitosis . The specificity of this compound for Drosophila Aurora B kinase is noteworthy, as it shows minimal inhibition of human or Xenopus laevis Aurora B kinases at concentrations up to 100 µM .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In Drosophila cells, it inhibits cytokinesis by preventing the phosphorylation of Histone H3, which is crucial for chromosome condensation and segregation during mitosis . This inhibition leads to the formation of binucleated cells, hence the name this compound. The compound does not exhibit similar effects in mammalian cells, indicating its specificity for Drosophila Aurora B kinase .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of Aurora B kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets such as Histone H3, which is essential for mitotic progression . This compound does not act as a general kinase inhibitor, which underscores its specificity for the Aurora B kinase pathway in Drosophila .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and protected from light . Upon reconstitution, stock solutions of this compound are stable for up to three months at -20°C . Long-term exposure to this compound in Drosophila cells results in sustained inhibition of cytokinesis, leading to the accumulation of binucleated cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Drosophila, a concentration of 20 µM is sufficient to inhibit Aurora B kinase activity and prevent cytokinesis . Higher concentrations may lead to increased toxicity and adverse effects, although specific threshold effects and toxic doses have not been extensively studied .

Metabolic Pathways

This compound is involved in the metabolic pathways associated with the Aurora B kinase pathway. It interacts with enzymes and cofactors that are part of this pathway, leading to the inhibition of kinase activity and subsequent effects on cell division . The compound does not appear to affect other metabolic pathways significantly, highlighting its specificity .

Transport and Distribution

Within cells, this compound is transported and distributed to target the Aurora B kinase. It is cell-permeable, allowing it to enter cells and reach its target kinase . The compound’s distribution within tissues and its interaction with transporters or binding proteins have not been extensively studied .

Subcellular Localization

This compound is localized within the cytoplasm of cells, where it interacts with the Aurora B kinase . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Binucleine 2 involves the reaction of 3-chloro-4-fluoroaniline with ethyl cyanoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring. The final step involves the reaction with N,N-dimethylformamide dimethyl acetal to yield this compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for scale-up. This includes ensuring high purity and yield through controlled reaction conditions and purification processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Binucleine 2 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high isoform specificity for Drosophila Aurora B kinase, making it a valuable tool for studying cytokinesis without affecting other kinases. This specificity allows for more precise investigations into the role of Aurora B kinase in cell division .

Properties

IUPAC Name

N'-[2-(3-chloro-4-fluorophenyl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN5/c1-19(2)8-17-13-9(6-16)7-18-20(13)10-3-4-12(15)11(14)5-10/h3-5,7-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCYLHJHZOUDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Binucleine 2 a valuable tool for studying Aurora B kinase?

A: this compound is a highly isoform-specific inhibitor of Drosophila Aurora B kinase. [] This high specificity makes it a powerful tool for dissecting the roles of Aurora B kinase in complex cellular processes like cytokinesis, as it minimizes off-target effects that could confound experimental results.

Q2: What key finding about cytokinesis was made possible by using this compound?

A: By utilizing this compound, researchers demonstrated that Aurora B kinase activity is not required during the ingression phase of the contractile ring in cytokinesis. [] This finding challenged previous assumptions and shed light on the precise timing and role of Aurora B kinase in this critical cell division stage.

Q3: How does Protein Phosphatase 2A (PP2A) interact with Aurora B kinase in Drosophila oocytes, and how was this compound used to study this interaction?

A: Research shows that Protein Phosphatase 2A (PP2A), specifically the B56 subunit, antagonizes Aurora B kinase activity in Drosophila oocytes to ensure proper meiotic spindle function, kinetochore attachments, and sister chromatid cohesion. [, ] this compound, an inhibitor of Aurora B activity, was used in these studies to demonstrate that continuous Aurora B activity is required to maintain the oocyte spindle during meiosis I. [] These findings highlight the dynamic interplay between kinase and phosphatase activities in regulating meiotic processes.

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